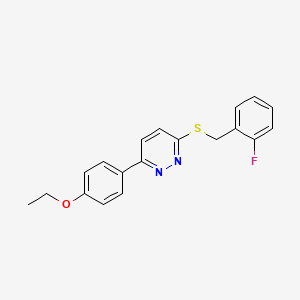

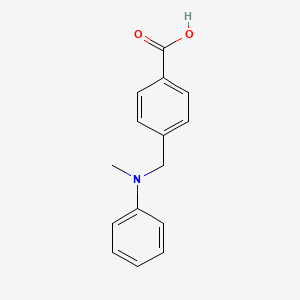

![molecular formula C11H10N2O5S B2538169 N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797957-19-7](/img/structure/B2538169.png)

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a derivative of sulfonamide, which is a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The compound features an isoxazole ring, which is a five-membered heterocycle containing oxygen and nitrogen, fused to a 2,3-dihydrobenzo[b][1,4]dioxine moiety, and a sulfonamide group attached to the isoxazole ring. This structure suggests potential biological activity and makes it a candidate for pharmacological evaluation.

Synthesis Analysis

The synthesis of related sulfonamide derivatives starts with the generation of 3,5-dimethylisoxazole-4-sulfonamides, followed by reactions with various reagents to introduce different substituents into the isoxazole ring . In a similar vein, the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives involves reacting 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride with aryl amines, followed by further substitution with benzyl chloride or ethyl iodide to yield N-substituted derivatives . These methods highlight the versatility of sulfonamide chemistry in generating diverse compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using various spectroscopic techniques. FT-IR, 1H-NMR, and Mass Spectrometry are commonly employed to investigate the structures of synthesized compounds . These techniques provide detailed information about the functional groups, the molecular framework, and the substitution pattern of the compounds, which are crucial for understanding their chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of the isoxazole ring and the sulfonamide group. The isoxazole ring can participate in various reactions due to the electron-rich nature of the nitrogen and oxygen atoms, while the sulfonamide group can engage in reactions typical of sulfonyl compounds, such as substitution reactions . The reactivity of these compounds is further modified by the substituents introduced during the synthesis, which can lead to a wide range of chemical behaviors.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. The presence of the benzodioxane and isoxazole rings suggests that these compounds may have significant lipophilicity, which can influence their pharmacokinetic properties . The sulfonamide group is known for its ability to form hydrogen bonds, which can affect the solubility and binding interactions of these compounds with biological targets .

Applications De Recherche Scientifique

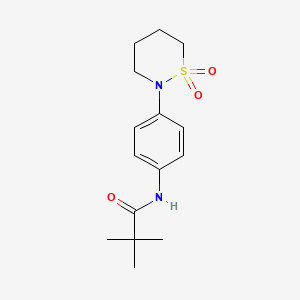

Synthesis and Biological Screening

A study detailed the synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety, showing potential as good inhibitors of lipoxygenase and moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, besides possessing good antibacterial properties against various bacterial strains (Irshad et al., 2016).

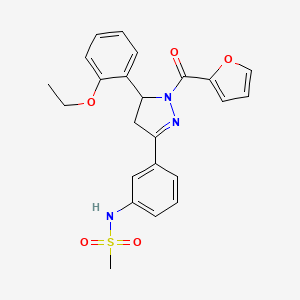

Antibacterial Activity

Another research effort synthesized novel sulfonamide isoxazolo[5,4-b]pyridines, demonstrating significant antibacterial and antiproliferative activity against Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on the breast carcinoma cell line MCF7 (Poręba et al., 2015).

Enzyme Inhibition for Medical Applications

A third study synthesized sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, demonstrating substantial inhibitory activity, particularly against yeast α-glucosidase (Abbasi et al., 2019).

Computational Studies and Molecular Docking

Further investigations into the structural and biological evaluation of synthesized sulfonamides possessing the 1,4-benzodioxane nucleus revealed moderate activity against acetylcholinesterase and butyrylcholinesterase but good activity against lipoxygenase, with some derivatives showing proficient antimicrobial activities (Irshad et al., 2019).

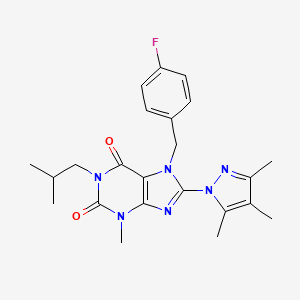

Antibiotic Resistance and Environmental Persistence

Research has also highlighted the environmental persistence of sulfonamide antibiotics, posing potential risks for antibiotic resistance propagation. This includes studies on microbial strategies to eliminate sulfonamide antibiotics through ipso-hydroxylation and subsequent fragmentation, revealing novel pathways for degrading such persistent compounds (Ricken et al., 2013).

Mécanisme D'action

Orientations Futures

Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, future research will likely continue to explore new synthetic strategies and design new isoxazole derivatives . The development of new synthetic strategies should be based on the most recent knowledge emerging from the latest research .

Propriétés

IUPAC Name |

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5S/c14-19(15,13-8-6-12-18-7-8)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5-7,13H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWWRTMNCVIWIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2538086.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2538088.png)

![3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2538092.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)

![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)

![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)